1H-pyrazolo[1,5-a]benzimidazol-2-amine
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Overview
Description
1H-pyrazolo[1,5-a]benzimidazol-2-amine is a heterocyclic compound that features a fused ring system combining a pyrazole ring and a benzimidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrazolo[1,5-a]benzimidazol-2-amine can be synthesized through various methods. One common approach involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction typically proceeds under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrazolo[1,5-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, thiols, and halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
1H-pyrazolo[1,5-a]benzimidazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[1,5-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring system but differ in the fusion pattern with the pyridine ring.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but with a pyrimidine ring instead of a benzimidazole ring.
Uniqueness: 1H-pyrazolo[1,5-a]benzimidazol-2-amine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a benzimidazole ring allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
503560-15-4 |
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Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
1H-pyrazolo[1,5-a]benzimidazol-2-amine |
InChI |
InChI=1S/C9H8N4/c10-8-5-9-11-6-3-1-2-4-7(6)13(9)12-8/h1-5,12H,10H2 |
InChI Key |
NOGUQFLQOQAEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2NC(=C3)N |
Origin of Product |
United States |
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